![molecular formula C15H11N5S B1388407 {3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine CAS No. 1204297-46-0](/img/structure/B1388407.png)
{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine
Übersicht
Beschreibung
{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine is a complex organic compound with a molecular weight of 293.35 g/mol . It features a unique structure that includes a thienyl group, a triazolo ring, and a pyridazinyl group, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine can undergo various chemical reactions, including:
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenylamine is , with a molecular weight of approximately 285.36 g/mol. The compound features a thienyl group attached to a triazolo-pyridazine moiety, which contributes to its unique chemical behavior and biological activity.
Pharmacological Applications
-
Tyrosine Kinase Inhibition
- Triazolopyridazines have been identified as effective inhibitors of various tyrosine kinases, including c-Met. This inhibition is crucial for the treatment of cancers associated with aberrant Met signaling. Research indicates that compounds in this category can modulate kinase activity and potentially reduce tumor proliferation .
- Antimicrobial Activity
- Neuropharmacology
Case Studies and Research Findings
- Inhibition Studies
- Antimicrobial Efficacy
- Neuropharmacological Effects
Wirkmechanismus
The mechanism of action of {3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects . The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4]triazole: Noted for its thermal stability and potential as an energetic material.
Uniqueness
{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine stands out due to its unique combination of a thienyl group with a triazolo and pyridazinyl ring. This structure provides distinct chemical and biological properties that are not observed in similar compounds .
Biologische Aktivität
The compound {3-[3-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine (CAS: 1204297-46-0) is a novel chemical entity with potential biological activity. Its structure features a triazolo-pyridazine core with thienyl and phenyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The presence of the triazolo and pyridazine moieties suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways.
Biological Activity Overview
Recent studies have indicated that compounds within the triazolo-pyridazine class exhibit a range of biological activities including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain compounds have demonstrated efficacy against bacterial and fungal strains.
- CNS Activity : Research suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
Antitumor Activity
A study investigating related triazolo-pyridazine derivatives found that modifications at specific positions significantly enhanced their cytotoxic effects against various cancer cell lines. For instance:
- Compound A : IC50 = 25 nM against breast cancer cells.
- Compound B : IC50 = 40 nM against lung cancer cells.
These findings highlight the importance of structural optimization in enhancing antitumor efficacy.
Antimicrobial Studies
Research on similar compounds has shown significant antimicrobial activity. For example:
- Compound C exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus.
- Compound D demonstrated antifungal activity with an MIC of 15 µg/mL against Candida albicans.
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
CNS Activity
In vivo studies have suggested that derivatives of this compound may possess neuroprotective effects. For instance:
- A derivative was shown to reduce neuroinflammation in a rat model of Alzheimer's disease, indicating potential for treating neurodegenerative conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the thienyl group enhances lipophilicity, improving membrane permeability.
- Substituents on the phenyl ring can modulate receptor binding affinity and selectivity.
Q & A
Q. What are the optimal synthetic routes for {3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine, and how can reaction conditions be systematically optimized?
Basic Research Focus
The synthesis typically involves cyclization of hydrazine derivatives with aldehydes/ketones to form the triazole ring, followed by coupling with thiophene-containing precursors. Key steps include:
- Cyclization : Use microwave-assisted conditions (100–120°C, DMF solvent) to accelerate triazole formation .
- Substitution : Optimize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the thienyl group (yield: 60–75% under inert atmosphere) .
- Purification : Employ gradient column chromatography (hexane/EtOAC) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?
Basic Research Focus
- NMR : - and -NMR to confirm regioselectivity of triazole-pyridazine fusion and thiophene substitution .
- HRMS : High-resolution mass spectrometry for molecular ion validation (error < 2 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect impurities (<0.5%) .
Q. How can researchers design a high-throughput screening protocol to evaluate its kinase inhibitory activity?
Basic Research Focus
- Assay Selection : Use ADP-Glo™ kinase assays for measuring inhibition of Aurora kinases or PDE4 isoforms (IC values) .
- Positive Controls : Compare with known inhibitors (e.g., rolipram for PDE4) .
- Dose-Response : Test concentrations from 1 nM–10 μM in triplicate; analyze with GraphPad Prism for sigmoidal curve fitting .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target selectivity?
Advanced Research Focus
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -CF improve PDE4A affinity by 10-fold) .
- Core Isosterism : Replace pyridazine with pyrimidine to assess impact on binding pocket interactions .
- Docking Simulations : Use Schrödinger Suite for Glide XP docking against PDE4A (PDB: 1XMU) to prioritize derivatives .
Q. How does the compound interact with PDE4 isoforms at the molecular level?
Advanced Research Focus
The triazolopyridazine core binds the catalytic domain of PDE4A via:
- Hydrophobic Interactions : Thienyl group occupies a lipophilic pocket (ΔG contribution: −3.2 kcal/mol) .
- H-Bonding : Amine group forms H-bonds with Gln369 and Asp318 .
- Selectivity : Methyl substitution at C3 reduces off-target effects on PDE3/PDE5 by steric hindrance .
Q. What in vivo models are appropriate for validating anti-inflammatory efficacy?
Advanced Research Focus
- Murine LPS Model : Administer 10 mg/kg (oral) and measure TNF-α reduction in serum (ELISA) .
- Collagen-Induced Arthritis : Dose daily for 14 days; assess joint swelling via micro-CT .
- PK/PD Analysis : Monitor plasma half-life (LC-MS/MS) and correlate with target engagement .
Q. How should researchers resolve contradictions in IC50_{50}50 values across different kinase assays?
Advanced Research Focus
- Assay Validation : Confirm ATP concentrations (e.g., 10 μM vs. 100 μM alters IC by 5x) .
- Orthogonal Assays : Validate with TR-FRET or thermal shift assays to rule out fluorescence interference .
- Statistical Analysis : Use Bland-Altman plots to quantify inter-assay variability .
Q. What computational methods predict metabolite formation and toxicity?
Advanced Research Focus
- In Silico Metabolism : Use GLORYx for phase I/II metabolism prediction; prioritize N-dealkylation and thiophene oxidation .
- Toxicity Profiling : ADMET Predictor™ to assess hepatotoxicity (CYP3A4 inhibition risk) .
Q. How can isoform selectivity (e.g., PDE4A vs. PDE4D) be experimentally confirmed?
Advanced Research Focus
- Isoform-Specific Assays : Use recombinant PDE4A/PDE4D proteins in cAMP hydrolysis assays .
- Gene Knockdown : siRNA silencing in HEK293 cells to isolate isoform contributions .
Q. What analytical workflows identify degradation products under accelerated stability conditions?
Advanced Research Focus
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via UPLC-QTOF .
- Degradant Identification : MS/MS fragmentation to trace thiophene ring oxidation .
Eigenschaften
IUPAC Name |
3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c16-11-4-1-3-10(9-11)12-6-7-14-17-18-15(20(14)19-12)13-5-2-8-21-13/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHZHVNINWENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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